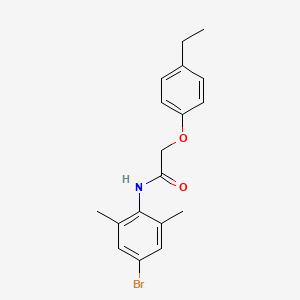
N-(4-bromo-2,6-dimethylphenyl)-2-(4-ethylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromo-2,6-dimethylphenyl)-2-(4-ethylphenoxy)acetamide, also known as BDP 12, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of phenylacetamides and is known to exhibit a range of biochemical and physiological effects.
作用机制
The exact mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-2-(4-ethylphenoxy)acetamide 12 is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. This compound 12 has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation. It has also been shown to inhibit the activity of certain proteins involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound 12 exhibits a range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell growth, and have neuroprotective effects. This compound 12 has also been shown to have antioxidant properties and can reduce oxidative stress in cells. In addition, this compound 12 has been shown to have a positive effect on glucose metabolism and may have potential applications in the treatment of diabetes.
实验室实验的优点和局限性
N-(4-bromo-2,6-dimethylphenyl)-2-(4-ethylphenoxy)acetamide 12 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. This compound 12 also exhibits a range of biochemical and physiological effects, making it a versatile compound for various research studies. However, there are also limitations to using this compound 12 in lab experiments. Its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results. In addition, this compound 12 has not been extensively studied in humans, so its safety and efficacy in humans is not yet known.
未来方向
There are several future directions for research on N-(4-bromo-2,6-dimethylphenyl)-2-(4-ethylphenoxy)acetamide 12. One potential area of research is in the treatment of cancer. This compound 12 has been shown to inhibit the growth of cancer cells, and further research could explore its potential as a cancer treatment. Another area of research is in the treatment of neurodegenerative diseases. This compound 12 has neuroprotective effects and may have potential applications in the treatment of diseases such as Alzheimer's and Parkinson's. Finally, more research is needed to fully understand the mechanism of action of this compound 12 and its potential applications in various areas of research.
合成方法
The synthesis of N-(4-bromo-2,6-dimethylphenyl)-2-(4-ethylphenoxy)acetamide 12 involves the reaction of 4-bromo-2,6-dimethylphenol with 4-ethylphenol in the presence of acetic anhydride and sulfuric acid to form 4-bromo-2,6-dimethylphenyl 4-ethylphenyl ether. This intermediate is then reacted with chloroacetyl chloride and triethylamine to form this compound. The synthesis of this compound 12 has been optimized to produce high yields and purity.
科学研究应用
N-(4-bromo-2,6-dimethylphenyl)-2-(4-ethylphenoxy)acetamide 12 has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biochemical and physiological effects, making it a promising compound for various research studies. This compound 12 has been used in studies related to cancer, inflammation, and neurological disorders. It has been shown to inhibit the growth of cancer cells and reduce inflammation in various animal models. This compound 12 has also been shown to have neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases.
属性
IUPAC Name |
N-(4-bromo-2,6-dimethylphenyl)-2-(4-ethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO2/c1-4-14-5-7-16(8-6-14)22-11-17(21)20-18-12(2)9-15(19)10-13(18)3/h5-10H,4,11H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVOZLRDRMSRSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2C)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1-azocanyl)-3-(2-methoxy-4-{[4-(methoxymethyl)-1-piperidinyl]methyl}phenoxy)-2-propanol](/img/structure/B6004500.png)
![2-[(benzylthio)acetyl]-N-cyclopentylhydrazinecarbothioamide](/img/structure/B6004509.png)
![5-tert-butyl-3-(4-fluorophenyl)-2-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6004510.png)



![2-{2-[4-(3-pyridinylmethyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B6004551.png)
![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-fluorobenzamide](/img/structure/B6004559.png)

![2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B6004575.png)
![3-{2-[({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]-2-oxoethyl}-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6004579.png)
![5-methoxy-3-methyl-2-{[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}-1H-indole](/img/structure/B6004581.png)
![ethyl (4-{[1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B6004585.png)
![1-(3-{[(1,3-benzoxazol-2-ylmethyl)(methyl)amino]methyl}phenoxy)-3-[cyclohexyl(methyl)amino]-2-propanol](/img/structure/B6004596.png)